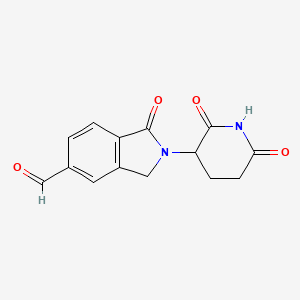
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with four methyl groups and an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethanal or 2-(2,2,6,6-tetramethyloxan-4-yl)ethanoic acid.
Reduction: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the steric hindrance provided by the tetramethyl-substituted tetrahydropyran ring. This unique structure can affect the compound’s interaction with various reagents and catalysts, leading to selective reactions and products.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar tetrahydropyran ring structure but without the ethan-1-ol side chain.
2,2,6,6-Tetramethyl-4-piperidinol: Another similar compound with a hydroxyl group directly attached to the tetrahydropyran ring.
Uniqueness
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is unique due to the combination of the tetrahydropyran ring and the ethan-1-ol side chain, which provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C11H22O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9,12H,5-8H2,1-4H3 |
InChI Key |
CCYQAOCGXGDUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


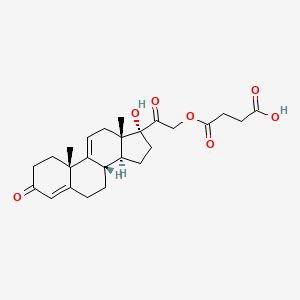
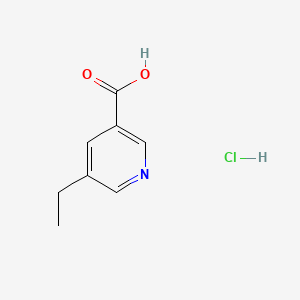
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
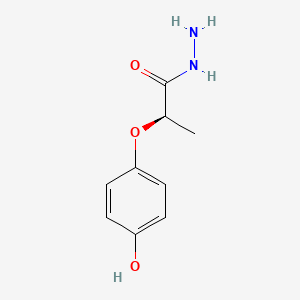
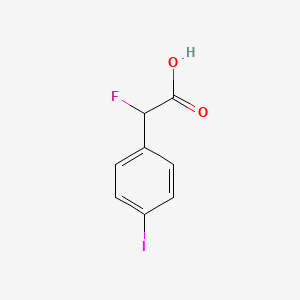


![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
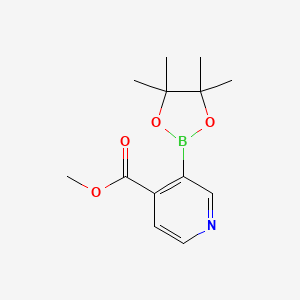
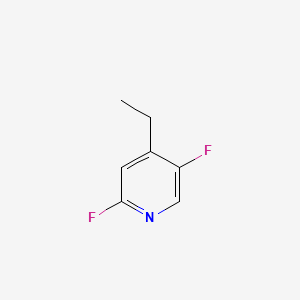
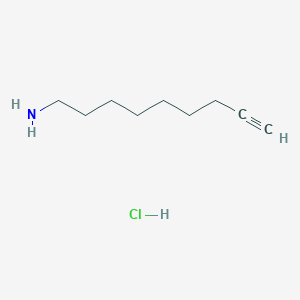
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
